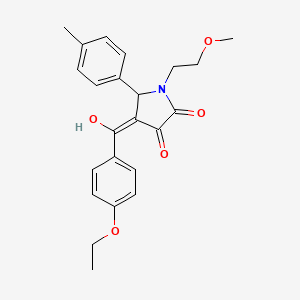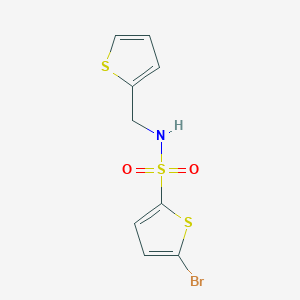
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline, also known as DTQ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of quinoline derivatives and has shown promising results in various scientific research applications.
作用機序
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline exerts its pharmacological effects by inhibiting various enzymes and receptors in the body. It has been shown to inhibit the activity of topoisomerase II, which is an essential enzyme for DNA replication and cell division. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline also inhibits the activity of COX-2, which is an enzyme responsible for the production of inflammatory cytokines. In addition, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has been reported to bind to the sigma-1 receptor, which is involved in the regulation of various cellular processes such as calcium signaling, neurotransmission, and apoptosis.
Biochemical and Physiological Effects:
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has been reported to reduce the production of reactive oxygen species and pro-inflammatory cytokines in cells exposed to oxidative stress.
実験室実験の利点と制限
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has several advantages for lab experiments. It can be easily synthesized using a multi-step synthetic route and purified using various purification techniques. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has also been shown to exhibit potent pharmacological effects at low concentrations, which makes it a suitable candidate for in vitro and in vivo studies. However, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has certain limitations for lab experiments. It has low solubility in water, which can limit its application in aqueous solutions. In addition, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has not been extensively studied for its toxicological profile, which can limit its application in preclinical studies.
将来の方向性
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has shown promising results in various scientific research applications, and several future directions can be explored to further understand its pharmacological properties. One of the future directions is to study the structure-activity relationship of 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline and its analogs to identify the key pharmacophores responsible for its pharmacological effects. Another future direction is to study the pharmacokinetics and toxicology of 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline in animal models to determine its safety and efficacy for clinical trials. Moreover, 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline can be further studied for its potential use in combination therapy with other anti-cancer or anti-inflammatory agents to enhance its therapeutic efficacy.
合成法
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline can be synthesized through a multi-step synthetic route. The first step involves the synthesis of 2-(2-thienyl)quinoline, which is then reacted with 3,4-dihydro-1(2H)-quinolinone to obtain 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline. The purity and yield of 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline can be improved by using various purification techniques such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. 4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)-2-(2-thienyl)quinoline has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been reported to inhibit the aggregation of amyloid-beta and alpha-synuclein, which are the major contributors to the pathogenesis of these diseases.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-thiophen-2-ylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2OS/c26-23(25-13-5-8-16-7-1-4-11-21(16)25)18-15-20(22-12-6-14-27-22)24-19-10-3-2-9-17(18)19/h1-4,6-7,9-12,14-15H,5,8,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNOVHSGGCEKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[(2-methoxyethyl)amino]sulfonyl}-2',6'-dimethylbiphenyl-3-carboxylic acid](/img/structure/B5400010.png)


![5-amino-3-[1-cyano-2-(4-methylphenyl)vinyl]-1H-pyrazole-4-carbonitrile](/img/structure/B5400024.png)
![3-[2-(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)-2-oxoethyl]adamantan-1-ol](/img/structure/B5400033.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400037.png)
![6-bromo-3-[3-(4-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone](/img/structure/B5400043.png)

![3-{[(2-fluoro-5-methylphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5400064.png)
![4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5400069.png)
![2-{[3-chloro-5-methoxy-4-(3-pyridinylmethoxy)benzyl]amino}-1-phenylethanol hydrochloride](/img/structure/B5400075.png)

![N-[3-(benzylamino)propyl]nicotinamide hydrochloride](/img/structure/B5400114.png)
